molecular formula C19H16N4O3S B4303773 N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide

N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide

Cat. No. B4303773
M. Wt: 380.4 g/mol
InChI Key: NQMNTDNUBVEXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This compound has been extensively studied in the field of biochemistry and pharmacology due to its ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Mechanism of Action

N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide acts as a competitive inhibitor of sGC by binding to the heme group of the enzyme and preventing the binding of NO. This results in a decrease in cGMP production and downstream signaling events, such as smooth muscle relaxation and platelet inhibition. This compound has been shown to be more selective for the NO/sGC pathway than other cyclic nucleotide signaling pathways, such as the cAMP pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate a wide range of physiological and pathological processes, including cardiovascular function, inflammation, and neuronal signaling. In cardiovascular tissues, this compound has been shown to inhibit vasodilation and decrease cardiac contractility, which may have implications for the treatment of hypertension and heart failure. Inflammatory cells such as macrophages and neutrophils are also affected by this compound, with studies showing a decrease in cytokine production and migration. In neuronal tissues, this compound has been shown to inhibit synaptic plasticity and long-term potentiation, suggesting a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is a useful tool compound for investigating the NO/cGMP pathway in vitro and in vivo. Its high selectivity for sGC makes it a valuable tool for studying the physiological and pathological functions of this pathway in different tissues and organs. However, there are some limitations to using this compound in lab experiments. For example, its potency and selectivity can vary depending on the experimental conditions and the specific assay used. In addition, this compound can be unstable in certain solvents and can degrade over time, which can affect its activity.

Future Directions

There are several future directions for research on N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide and the NO/cGMP pathway. One area of interest is the development of more selective and potent sGC inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of the NO/cGMP pathway in cancer, where it may have both tumor-promoting and tumor-suppressive effects. Finally, the use of this compound and other sGC inhibitors in combination with other drugs may have potential therapeutic benefits in a variety of diseases.

Scientific Research Applications

N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been widely used as a tool compound to investigate the role of sGC in various biological processes. It has been shown to inhibit the NO-induced activation of sGC in vitro and in vivo, leading to a decrease in cGMP levels and downstream signaling events. This has allowed researchers to elucidate the physiological and pathological functions of the NO/cGMP pathway in different tissues and organs.

properties

IUPAC Name

N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)23(19)22-27(25,26)14-8-2-1-3-9-14/h1-13,18,21-22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMNTDNUBVEXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
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N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
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N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
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N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
Reactant of Route 5
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
Reactant of Route 6
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide

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